

# Spectral Analysis of 2-Phenethylboronic Acid Pinacol Ester: A Technical Guide

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## Compound of Interest

**Compound Name:** 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

**Cat. No.:** B066729

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-phenethylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data

The characterization of 2-phenethylboronic acid pinacol ester is crucial for confirming its identity, purity, and structural integrity. The key spectroscopic data are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-phenethylboronic acid pinacol ester.

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.15	m	5H	Ar-H
2.79	t, $J = 8.0$ Hz	2H	Ph-CH <sub>2</sub>
1.25	t, $J = 8.0$ Hz	2H	B-CH <sub>2</sub>
1.23	s	12H	C(CH <sub>3</sub> ) <sub>2</sub>

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
144.9	Ar-C (quaternary)
128.2	Ar-CH
128.0	Ar-CH
125.6	Ar-CH
83.2	C(CH <sub>3</sub> ) <sub>2</sub>
31.8	Ph-CH <sub>2</sub>
24.8	C(CH <sub>3</sub> ) <sub>2</sub>

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to confirm the molecular weight and elemental composition.

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	247.1869	247.1865

## Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3026	Medium	C-H stretch (aromatic)
~2978, 2930	Strong	C-H stretch (aliphatic)
~1604, 1496, 1454	Medium-Weak	C=C stretch (aromatic ring)
~1372, 1315	Strong	B-O stretch
~1144	Strong	C-O stretch

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of 2-phenethylboronic acid pinacol ester in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K

- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 20 ppm
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm

## Mass Spectrometry

### Sample Preparation:

- Prepare a stock solution of 2-phenethylboronic acid pinacol ester in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 1  $\mu\text{g}/\text{mL}$  with the same solvent.

### Instrumentation and Parameters:

- Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5  $\mu\text{L}/\text{min}$ .
- Mass Range: m/z 50-500

- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

## Infrared (IR) Spectroscopy

### Sample Preparation:

- Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

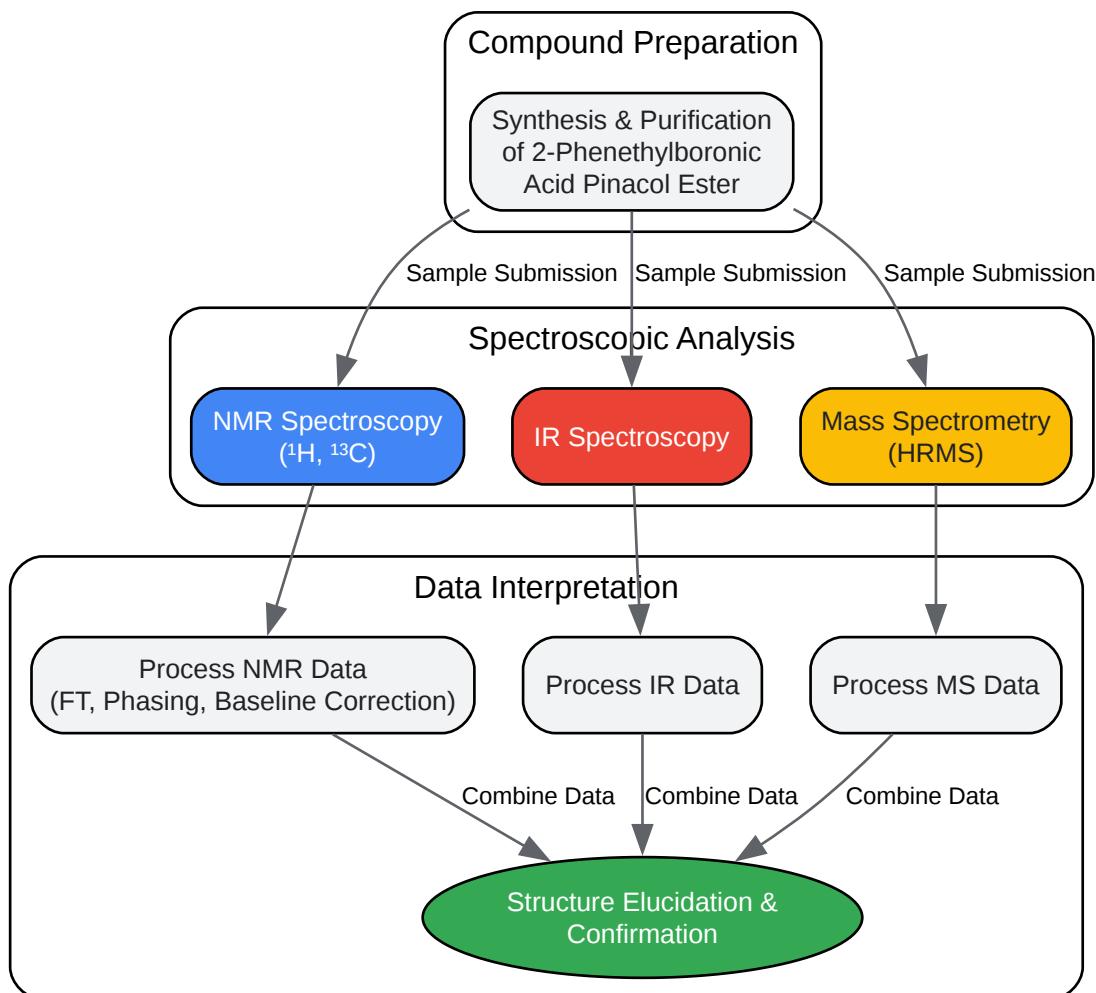
### Instrumentation and Parameters:

- Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
- Accessory: ATR or transmission
- Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

## Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

## General Workflow for Spectral Analysis

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